molecular formula C19H24N4O2S B7535997 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

Numéro de catalogue B7535997
Poids moléculaire: 372.5 g/mol
Clé InChI: AXTVSCXVAUPKJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of kinase inhibitors and has shown promising results in treating various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide exerts its therapeutic effects by inhibiting the activity of various kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and survival. The compound specifically targets BTK, FLT3, and JAK3 kinases, which play a crucial role in the development and progression of various diseases. By inhibiting these kinases, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide can effectively block the signaling pathways that promote disease progression, leading to improved outcomes.
Biochemical and Physiological Effects:
4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been shown to have several biochemical and physiological effects that contribute to its therapeutic benefits. The compound has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been found to inhibit the production of cytokines, which are involved in the inflammatory response and play a crucial role in the development of autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its specificity towards its target kinases, which reduces the risk of off-target effects. Additionally, the compound has a favorable pharmacokinetic profile, making it suitable for oral administration. However, one of the limitations of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.

Orientations Futures

There are several future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research. One potential application is the development of combination therapies that target multiple kinases simultaneously, leading to improved outcomes in the treatment of various diseases. Additionally, the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in combination with immunotherapy has shown promising results in preclinical models, suggesting its potential in improving the efficacy of immunotherapy. Finally, further studies are needed to explore the potential of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in treating other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is a novel small molecule inhibitor that has shown promising results in scientific research. The compound has been found to inhibit the activity of several kinases involved in the pathogenesis of various diseases and has shown potential in treating cancer and autoimmune disorders. While there are limitations to its use, the future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research are promising, and further studies are needed to explore its full potential.

Méthodes De Synthèse

The synthesis of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzamide with N-(tert-butoxycarbonyl)-L-valine methyl ester. This is followed by the coupling of the resulting intermediate with 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid, resulting in the formation of the target molecule. The final product is obtained after purification and characterization using various analytical techniques.

Applications De Recherche Scientifique

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been extensively studied in preclinical models and has shown promising results in various scientific research applications. The compound has been found to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the pathogenesis of several diseases. 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been found to be effective in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, the compound has also shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c20-19(25)22-16-5-3-15(4-6-16)18(24)21-12-14-7-9-23(10-8-14)13-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,24)(H3,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTVSCXVAUPKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)NC(=O)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.